molecular formula C18H18N2O3 B6395010 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% CAS No. 1261960-60-4

6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6395010
CAS RN: 1261960-60-4
M. Wt: 310.3 g/mol
InChI Key: FUKIZKYYTMNTMJ-UHFFFAOYSA-N
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Description

6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid (6-PPCA) is an organic compound with a molecular weight of 246.3 g/mol. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-PPCA is a highly versatile compound and has been used in a variety of laboratory experiments, ranging from biochemical studies to drug development. The compound has also been used in the synthesis of various drugs and in the study of physiological processes.

Mechanism of Action

The exact mechanism of action of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, such as nicotinic acid receptor (NAR) and nicotinic acid receptor-like (NRL) proteins. It is also believed to have an effect on the metabolism of fatty acids and cholesterol.
Biochemical and Physiological Effects
6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as to increase the levels of HDL cholesterol. In addition, 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. It is also highly stable and can be stored for long periods of time without degrading. However, there are a few limitations to the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in laboratory experiments. The compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are a number of potential future directions for the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in scientific research. One potential direction is the use of the compound in the synthesis of new drugs. Another potential direction is the use of 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in the study of neurological processes, such as the regulation of neurotransmitter release. Additionally, the compound could be used in the study of metabolic processes, such as the regulation of fatty acid and cholesterol metabolism. Finally, the compound could be used in the development of new therapies for various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the Hofmann rearrangement, which involves the reaction of piperidine-1-carboxylic acid with phenylmagnesium bromide. This reaction yields 6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% in a 95% yield. Other methods of synthesis include the use of Lewis acid catalysts, such as aluminum chloride, and the use of palladium catalysts.

Scientific Research Applications

6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the study of biochemical processes, such as the synthesis of various drugs, and in the study of physiological processes, such as the regulation of cell growth and differentiation. The compound has also been used in the development of new drugs and in the synthesis of other compounds.

properties

IUPAC Name

6-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)16-9-8-15(12-19-16)18(22)23/h4-9,12H,1-3,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIZKYYTMNTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688450
Record name 6-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-60-4
Record name 6-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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